1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes a pyrazoloquinoline core, which is further functionalized with phenyl and dimethylphenyl groups.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-15-8-9-18(10-16(15)2)28-25-19-11-22-23(30-14-29-22)12-21(19)26-13-20(25)24(27-28)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQRQEUQWJQIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Synthesis with Dioxolo Moiety
The Friedländer reaction between o-aminocarbonyl compounds and ketones is a cornerstone for quinoline synthesis. For the dioxolo[4,5-g]quinoline fragment:
Step 1: Use 3,4-dihydroxybenzaldehyde (A ) as the o-aminocarbonyl precursor. Protection of hydroxyl groups as methyl ethers (B ) prevents unwanted side reactions during quinoline formation.
Step 2: Condense B with acetophenone (C ) in polyphosphoric acid (PPA) at 90°C, yielding 4-phenylquinoline derivative D .
Step 3: Deprotection of methyl ethers using BBr₃ regenerates diol E , which undergoes cyclization with formaldehyde in HCl/EtOH to form the dioxolo ring (F ).
Reaction Conditions Table
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | CH₃I, K₂CO₃, DMF, 60°C | B | 85% | |
| 2 | PPA, 90°C, 1 h | D | 72% | |
| 3 | BBr₃ (1M in DCM), 0°C → rt | E | 90% | |
| 4 | HCHO, HCl/EtOH, reflux | F | 68% |
Pyrazole Ring Installation
The pyrazolo[4,3-c]quinoline moiety necessitates introducing a hydrazine derivative at C4 of the quinoline.
Step 4: Vilsmeier-Haack formylation of F at C4 using POCl₃/DMF yields aldehyde G .
Step 5: Aldehyde G reacts with 3,4-dimethylphenylhydrazine (H ) in ethanol under reflux, forming hydrazone I .
Step 6: Cyclization of I in PPA at 120°C induces pyrazole ring closure, yielding the target compound.
Spectroscopic Validation
- FT-IR (KBr): 1697 cm⁻¹ (C=O stretch, hydrazone), 1558 cm⁻¹ (C=N pyrazole).
- ¹H NMR (CDCl₃): δ 8.21 (d, J=8.4 Hz, H5-quinoline), 7.89 (s, H1-pyrazole), 2.31 (s, 6H, -CH₃).
Multicomponent Approach via Niementowski Reaction
Simultaneous Quinoline-Pyrazole Formation
Anthranilic acid derivatives allow concurrent quinoline and pyrazole synthesis:
Step 1: React 4-amino-3-hydroxybenzoic acid (J ) with 3,4-dimethylphenylacetylenone (K ) in acetic anhydride.
Step 2: Cyclodehydration forms quinoline L with a free hydroxyl group at C4.
Step 3: Treat L with phenyl isothiocyanate and hydrazine hydrate to install the pyrazole ring.
Key Advantage: This route avoids intermediate protection/deprotection steps, improving atom economy.
Yield Optimization Table
| Component | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| J + K | Ac₂O | None | 110 | 65 |
| L → Target | EtOH | PPA | 120 | 58 |
Challenges and Mechanistic Considerations
- Regioselectivity in Pyrazole Formation: Competing cyclization pathways may yield [3,4-b] vs. [4,3-c] fused pyrazoles. Steric guidance from the 3,4-dimethylphenyl group favors [4,3-c] fusion.
- Dioxolo Ring Stability: Acidic conditions during Friedländer reactions risk hydrolyzing the dioxolo ring. Using PPA instead of H₂SO₄ mitigates this.
- Hydrazine Reactivity: Phenylhydrazines with electron-donating groups (e.g., -CH₃) require longer reaction times for cyclization.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the aromatic rings .
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives, such as:
- 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
What sets 1-(3,4-dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline apart is its unique combination of structural features, including the fused dioxolo and pyrazoloquinoline rings, which confer specific chemical and biological properties.
Biological Activity
1-(3,4-Dimethylphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (referred to as compound 1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by a complex arrangement of fused rings that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 364.40 g/mol. The presence of the dioxole and pyrazoloquinoline moieties is significant for its pharmacological potential.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. Compound 1 was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The results indicated that compound 1 exhibited significant inhibitory effects on NO production, comparable to established anti-inflammatory agents.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 0.45 | Inhibition of iNOS and COX-2 expression |
| Positive Control (1400 W) | 0.39 | iNOS inhibitor |
The mechanism underlying this activity involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
Cytotoxicity Studies
While compound 1 demonstrated promising anti-inflammatory activity, its cytotoxic effects were also assessed. In vitro assays revealed that at higher concentrations (10 µM), compound 1 significantly reduced cell viability in RAW 264.7 cells, indicating a dose-dependent cytotoxic effect.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.1 | 90 |
| 1 | 75 |
| 10 | 9 |
This cytotoxicity suggests that while compound 1 may be effective in modulating inflammatory responses, careful consideration is needed regarding its safety profile at therapeutic doses .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicated that specific substitutions on the phenyl ring influence both anti-inflammatory and cytotoxic activities. For instance, para-substituted derivatives generally exhibited enhanced potency compared to ortho-substituted ones. This finding underscores the importance of molecular modifications in optimizing the therapeutic potential of pyrazoloquinoline derivatives .
Case Studies
Several case studies have explored the therapeutic applications of pyrazolo[4,3-c]quinoline derivatives:
- Study A : Investigated the effects of various substituted pyrazoloquinolines on LPS-induced inflammation in animal models. Results showed that compounds similar to compound 1 significantly reduced edema and inflammatory markers.
- Study B : Focused on the anticancer properties of pyrazoloquinolines, including compound 1, demonstrating their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves bond lengths and angles, confirming fused ring systems and substituent positions. For example, the dihedral angle between pyrazole and quinoline rings in 3-methyl-1,4-diphenyl derivatives is ~2.5°, indicating near-planarity .
- NMR spectroscopy : and NMR distinguish regioisomers. In 6-fluoro-3-methyl derivatives, coupling constants (e.g., ) and aromatic splitting patterns validate substitution patterns .
- Mass spectrometry : High-resolution MS confirms molecular formulas, such as for fluorinated analogs .
How can researchers evaluate the biological activity of pyrazolo[4,3-c]quinoline derivatives?
Q. Advanced Research Focus
- Kinase inhibition assays : 3-Aminopyrazole moieties (e.g., in CDK2/cyclin A inhibitors) are screened using ATP-competitive binding assays. IC values correlate with substituent electronic properties .
- Anticonvulsant models : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents assess seizure suppression, with ED values compared to reference drugs like phenobarbital .
- Interferon induction : In vitro models (e.g., murine L929 cells) measure interferon titers post-treatment, with active compounds like 1,3-dimethyl-4-(3-dimethylaminopropylamino) derivatives showing dose-dependent responses .
How can contradictory data on synthetic yields or biological activities be reconciled?
Q. Advanced Research Focus
- Reaction condition optimization : Variations in solvent polarity (e.g., DMSO vs. acetonitrile) or temperature may explain yield discrepancies. For example, DMSO enhances methine transfer efficiency, improving yields by 15–20% compared to other solvents .
- Biological assay variability : Differences in cell lines (e.g., murine vs. human) or administration routes (oral vs. intraperitoneal) can alter activity. Standardized protocols (e.g., OECD guidelines) reduce variability .
- Computational modeling : Molecular docking identifies substituent interactions with target proteins. For instance, 3,4-diamino derivatives exhibit stronger hydrogen bonding with CDK2 active sites than mono-amino analogs .
What strategies are employed to design analogs with improved photophysical or pharmacological properties?
Q. Advanced Research Focus
- Spirocyclic derivatives : Introducing spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine] frameworks via pseudo-four-component reactions enhances rigidity, improving fluorescence quantum yields for OLED applications .
- Furoquinoline hybrids : Fusion with [1,3]dioxolo[4,5-g]furo[2,3-b]quinoline (e.g., maculine analogs) introduces oxygen-rich rings, altering lipophilicity and bioavailability .
- Diastereoselective synthesis : Betaine-catalyzed reactions achieve >50:1 syn:anti ratios in spiro derivatives, optimizing stereochemical alignment for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
